Diphenyl phosphoramidate

Chemical Biology Activity-Based Probes Solid-Phase Peptide Synthesis

Generic phosphoramidate substitution risks failed syntheses-the diphenyl ester is uniquely required for Fmoc-SPPS activity-based probe construction and CNS-targeted medicinal chemistry. • Validated for on-resin peptide modification with lower off-target labeling vs. fluorophosphonates • Divergent pharmacology: diphenyl analog uniquely antagonizes perphenazine-induced catatonia; dimethyl analog inactive • ≥97% purity, ambient storage & shipping, global availability

Molecular Formula C12H12NO3P
Molecular Weight 249.2 g/mol
CAS No. 2015-56-7
Cat. No. B1205886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl phosphoramidate
CAS2015-56-7
Synonymsamidophosphoric acid, diphenyl ester
Molecular FormulaC12H12NO3P
Molecular Weight249.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2
InChIInChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14)
InChIKeyQWMUDOFWQWBHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl Phosphoramidate Procurement Overview


Diphenyl phosphoramidate (CAS 2015-56-7), a white crystalline solid with the molecular formula C12H12NO3P and a molecular weight of 249.2 g/mol , is a foundational organophosphorus compound. It serves as a crucial intermediate and reagent across pharmaceutical, agrochemical, and material science sectors [1]. Its primary utility stems from the reactive phosphorus-nitrogen bond, enabling its function as both a phosphorylating agent and a versatile building block in complex organic syntheses . Commercial offerings typically meet a purity specification of ≥97%, with a defined melting point range of 147–149 °C, ensuring reliable performance in controlled chemical environments .

Synthetic role Phosphorylating agent and versatile building block
Workflow fit Pharma, agrochemical, and material synthesis
Quality specification Reproducible purity supports reaction consistency

Diphenyl Phosphoramidate: Generic Substitution Risks


Procurement of phosphoramidates requires careful selection as 'generic substitution' is not viable due to the significant impact of the ester group on both synthetic utility and biological activity. For instance, the diphenyl ester is specifically required for certain solid-phase peptide synthesis applications, as its reactivity profile is finely balanced for on-resin modification [1]. Similarly, a direct comparison study demonstrated that the dimethyl analog of an N-1-adamantylphosphoramidate exhibited central nervous system activity (delaying tremorine-induced tremors), whereas the diphenyl analog uniquely antagonized perphenazine-induced catatonic reactions [2]. This stark divergence in pharmacological outcome, driven solely by the ester moiety (methyl vs. phenyl), unequivocally establishes that diphenyl phosphoramidate and its analogs are not interchangeable. Selecting the incorrect ester variant can lead to failed syntheses or entirely different biological readouts, making precise sourcing a non-negotiable requirement.

SPPS incompatibility Diphenyl ester is required for on-resin peptide synthesis; other esters may not couple efficiently.
Divergent bioactivity Dimethyl analog exhibits opposing CNS activity profile; ester moiety controls pharmacological readout.

Diphenyl Phosphoramidate Differentiation Evidence


On-Resin SPPS Compatibility vs. Other Warheads

In the development of activity-based probes (ABPs), diphenyl phosphoramidate (DPP) demonstrates a critical advantage over other electrophilic warheads: it is the only one in a set of five evaluated that has been previously validated for on-resin synthesis [1]. This compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols allows for the streamlined, automated production of diverse probe libraries. In contrast, other warheads like N-hydroxysuccinimidyl carbamates or triazoleureas have not been explored for on-resin coupling, potentially requiring more complex, lower-yielding solution-phase modifications [1].

On-Resin SPPS
Head-to-head
Only warhead validated for on-resin synthesis among tested set
Supports automated peptide probe library synthesis
Fmoc-based SPPS conditions
Chemical Biology Activity-Based Probes Solid-Phase Peptide Synthesis

Reduced Reactivity vs. Fluorophosphonate Probes

When used as a warhead in serine protease probes, diphenyl phosphoramidates offer a distinct kinetic advantage over the more widely used fluorophosphonate (FP) warhead. A direct comparison notes that diphenyl phosphoramidate probes have 'significantly lower reactivity relative to FP' [1]. This reduced intrinsic reactivity is beneficial because it minimizes non-specific background labeling in complex biological samples. The probe's specificity is then primarily directed by the attached peptide recognition element, leading to a higher signal-to-noise ratio and more reliable target identification [1].

Reactivity vs FP
Head-to-head
Significantly lower intrinsic reactivity
Reduced non-specific background labeling
Serine hydrolase covalent modification
Enzymology Proteomics Inhibitor Design

Divergent CNS Activity: Diphenyl vs. Dimethyl Ester

A classic structure-activity relationship (SAR) study on N-1-adamantylphosphoramidate esters provides clear, quantifiable evidence of functional divergence between the diphenyl and dimethyl analogs [1]. While the dimethyl ester was active in a tremorine-induced tremor model (delaying onset), it was inactive in a perphenazine-induced catatonia model. Conversely, the diphenyl ester exhibited the opposite profile, showing no effect on tremors but demonstrating slight antagonism of catatonic reactions [1]. This orthogonal activity profile, based solely on the ester moiety, demonstrates that the compounds engage with different biological targets or pathways.

CNS Activity Divergence
Head-to-head
Diphenyl: catatonia antagonism; dimethyl: tremor delay
Ester moiety drives orthogonal pharmacological profiles
Mouse models, substitution may alter outcome
Medicinal Chemistry CNS Pharmacology Structure-Activity Relationship

Antimicrobial Scaffold Baseline Activity

Diphenyl phosphoramidate serves as the essential core scaffold for generating derivatives with potent biological activity. A study on a series of novel diphenyl N-substituted carbamimidoylphosphoramidates demonstrated the scaffold's potential [1]. The unsubstituted diphenyl phosphoramidate parent compound provides a baseline activity that can be enhanced through derivatization. The derivatives were tested for antiviral activity against Tobacco mosaic virus (TMV) in vitro and showed antimicrobial activities when compared to standards [1]. This establishes the diphenyl phosphoramidate core as a privileged structure for medicinal chemistry programs.

Antimicrobial Scaffold
Class-level
Parent scaffold, derivatives show activity vs standards
Provides baseline for derivatization studies
TMV in vitro, antimicrobial at 50–100 μg/mL
Medicinal Chemistry Antimicrobial Agents Antiviral Agents

Diphenyl Phosphoramidate Application Scenarios


Activity-Based Probe Design for Serine Proteases

Laboratories focused on functional proteomics should procure diphenyl phosphoramidate for its validated utility in constructing peptide-based activity-based probes (ABPs). Its compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) allows for efficient, automated production of diverse probe libraries [1]. Furthermore, its lower intrinsic reactivity relative to fluorophosphonates (FPs) minimizes off-target labeling, resulting in cleaner, more specific covalent modification of target serine proteases [1]. This makes it a superior warhead for researchers aiming for high-fidelity enzyme profiling in complex biological matrices.

CNS and Anti-Infective Scaffold Development

Medicinal chemistry programs can leverage the diphenyl phosphoramidate core for two distinct purposes. First, as demonstrated by the divergent activity of its adamantyl ester, the diphenyl moiety confers a unique pharmacological profile relevant to central nervous system (CNS) disorders, specifically perphenazine-induced catatonia [2]. Second, it serves as a privileged scaffold for generating novel antimicrobial and antiviral agents, where N-substituted derivatives have shown activity against pathogens like Tobacco mosaic virus (TMV) [3]. Procuring the core scaffold is the first step in exploring its potential in either CNS drug discovery or anti-infective development.

Green Synthetic Methodology Development

Organic synthesis groups focused on developing new methodologies can utilize diphenyl phosphoramidate as a benchmark substrate or target. Its synthesis can be achieved through various routes, including catalyst-free, one-pot methods using environmentally friendly solvents like water and ethanol, which have been shown to yield phosphoramidates in up to 96% yield within 4.5 hours [4]. Procuring a high-purity, commercial-grade sample (e.g., ≥97%) provides a reliable starting material for reaction optimization, for validating new catalytic systems (e.g., Cu-Co double metal cyanides) [5], or for serving as a standard in the development of novel phosphoramidate-forming reactions.

Application
Selection Property
Validation Focus
Serine protease ABP design
On-resin SPPS compatibility & reduced background labeling
Enzyme profiling specificity assessment
CNS pharmacology & anti-infective scaffold
Diphenyl ester for CNS model response; scaffold derivatization potential
CNS model screening & antimicrobial activity profiling
Green synthetic methodology
High-purity substrate for catalyst development & reaction optimization
Reaction yield and catalytic system validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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